Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via modifications of the Biginelli reaction. This compound features a 3-methoxyphenyl group at position 4 and a 4-carbamoylpiperidinylmethyl substituent at position 6, distinguishing it from simpler DHPMs. The carbamoylpiperidine moiety introduces hydrogen-bonding capability and enhanced steric bulk, which may influence biological activity and crystallinity .
Properties
IUPAC Name |
methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-28-14-5-3-4-13(10-14)17-16(19(26)29-2)15(22-20(27)23-17)11-24-8-6-12(7-9-24)18(21)25/h3-5,10,12,17H,6-9,11H2,1-2H3,(H2,21,25)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMQXIZTOIFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)C(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252929-64-8) is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O5 |
| Molecular Weight | 402.44 g/mol |
| Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It is hypothesized to exert effects through modulation of signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
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Anticancer Activity
- Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Case Study : A study involving a related compound demonstrated a reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent .
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Anti-inflammatory Effects
- The compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be linked to its structural similarity to known anti-inflammatory drugs .
- Research Finding : In vitro assays indicated that the compound reduced TNF-alpha and IL-6 levels in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects .
-
Neuroprotective Properties
- Neuroprotective effects have also been observed, particularly in models of neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress-induced damage .
- Case Study : In a model of Alzheimer's disease, the compound demonstrated the ability to reduce beta-amyloid plaque formation and improve cognitive function in treated animals .
Toxicology and Safety Profile
While initial studies indicate promising biological activities, further toxicological assessments are necessary to evaluate the safety profile of this compound. Preliminary data suggest low acute toxicity; however, chronic exposure studies are warranted.
Scientific Research Applications
Anticancer Activity
Research has indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific cellular targets makes it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Tetrahydropyrimidine derivatives have shown promising antimicrobial activity against various pathogens. The compound's structural features may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of bacterial growth. Studies have reported that similar compounds can act against both Gram-positive and Gram-negative bacteria .
Neurological Applications
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Research indicates that compounds containing piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Muscarinic Receptor Antagonism
The compound's structural similarity to known muscarinic receptor antagonists positions it as a potential agent in treating conditions associated with cholinergic dysfunctions, such as Alzheimer's disease. Preliminary studies suggest that derivatives may exhibit selective antagonistic effects on muscarinic receptors .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of a series of tetrahydropyrimidine derivatives similar to this compound against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, derivatives were tested against clinical isolates of bacteria. The results showed that certain modifications in the structure led to enhanced antibacterial activity compared to standard antibiotics .
Case Study 3: Neurological Impact Studies
Research exploring the neurological effects of related compounds highlighted their potential in modulating neurotransmitter levels in animal models of anxiety and depression. Behavioral tests indicated significant improvements in anxiety-like behaviors following treatment with these compounds .
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Electron-rich aryl groups (e.g., 3-methoxyphenyl) improve solubility and target affinity compared to halogenated analogs .
- Bulky substituents (e.g., carbamoylpiperidine) may reduce bioavailability but enhance specificity .
Synthetic Challenges :
- Post-Biginelli modifications (e.g., alkylation for carbamoylpiperidine introduction) require optimization to improve yields .
Crystallography :
- Hydrogen-bonding networks (observed in and ) are critical for stability and crystallinity, aiding in X-ray structure determination .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s tetrahydropyrimidine core is critical for its bioactivity, as this scaffold is known to interact with enzymes like dihydrofolate reductase or kinases. Substituents such as the 3-methoxyphenyl group enhance lipophilicity and π-π stacking with aromatic residues in target proteins, while the 4-carbamoylpiperidinylmethyl moiety improves solubility and hydrogen bonding . These structural elements collectively modulate binding affinity and selectivity.
Q. What are the common synthetic routes for this compound?
Synthesis typically involves a multi-step approach:
- Step 1 : Biginelli-type condensation of a β-ketoester (e.g., methyl acetoacetate), 3-methoxybenzaldehyde, and urea to form the tetrahydropyrimidinone core.
- Step 2 : Functionalization at the C6 position via Mannich reaction using 4-carbamoylpiperidine and formaldehyde under reflux in DMF .
- Step 3 : Esterification or transesterification to finalize the carboxylate group. Reaction conditions (e.g., solvent polarity, temperature) are optimized using HPLC to monitor intermediates .
Q. Which spectroscopic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., methoxy group integration at δ ~3.8 ppm, tetrahydropyrimidine ring protons at δ 5.0–6.0 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+Na⁺] peak matching calculated mass).
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize the yield of the Mannich reaction step during synthesis?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperidine derivative.
- Catalyst screening : Lewis acids like ZnCl₂ or CeCl₃ improve electrophilic activation of formaldehyde .
- Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., over-alkylation).
- In-situ monitoring : TLC or LC-MS tracks reaction progress to terminate at peak intermediate concentration .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?
Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized dose-response assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and buffer conditions (pH 7.4, 37°C).
- Off-target profiling : Employ selectivity panels (e.g., Eurofins CEREP) to rule out non-specific binding .
- Molecular docking : Validate binding poses using X-ray crystallography or cryo-EM data of target proteins .
Q. What computational methods are recommended for predicting biological targets?
- Molecular docking (AutoDock Vina, Glide) : Screens against kinase or GPCR libraries to prioritize targets.
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity trends .
- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories to identify critical residues .
Q. How does regioselectivity impact functionalization at the tetrahydropyrimidine C6 position?
Steric hindrance from the 3-methoxyphenyl group directs electrophilic substitution to the less hindered C6 methyl group. Regioselectivity is confirmed via:
- NOESY NMR : Spatial proximity of substituents.
- X-ray crystallography : Resolves absolute configuration .
Q. What analytical techniques are used to assess thermal stability for formulation studies?
- TGA : Determines decomposition onset temperature (e.g., >200°C indicates suitability for solid dosage forms).
- DSC : Identifies polymorphic transitions (e.g., endothermic peaks at 150–160°C correlate with crystalline phase changes) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic substitution is performed at:
Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
